(3-Cyanophenyl)guanidine

Transporter inhibition Structure-activity relationship Medicinal chemistry

(3-Cyanophenyl)guanidine (CAS 5637-42-3 is the para isomer, but the meta isomer is also referred to as N-(3-cyanophenyl)guanidine or 1-(3-cyanophenyl)guanidine) is an aryl guanidine derivative with molecular formula C8H8N4 and a molecular weight of 160.18 g/mol. This compound serves as a versatile building block in medicinal chemistry and chemical biology, featuring a guanidine moiety attached to a cyanophenyl ring at the meta position.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
Cat. No. B8303691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyanophenyl)guanidine
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N=C(N)N)C#N
InChIInChI=1S/C8H8N4/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-4H,(H4,10,11,12)
InChIKeyGRSCIMXGMTUWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Overview of (3-Cyanophenyl)guanidine: Chemical Identity and Key Characteristics


(3-Cyanophenyl)guanidine (CAS 5637-42-3 is the para isomer, but the meta isomer is also referred to as N-(3-cyanophenyl)guanidine or 1-(3-cyanophenyl)guanidine) is an aryl guanidine derivative with molecular formula C8H8N4 and a molecular weight of 160.18 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and chemical biology, featuring a guanidine moiety attached to a cyanophenyl ring at the meta position. Its structural features enable participation in hydrogen bonding and π-π interactions, making it valuable for fragment-based drug discovery and as a precursor to bioactive molecules . The compound is typically supplied with a purity of ≥95% and is suitable for a range of research applications, including enzyme inhibition studies and receptor binding assays.

Why (3-Cyanophenyl)guanidine Cannot Be Casually Substituted: The Critical Role of Regioisomerism and Substituent Positioning


In scientific research and industrial synthesis, the precise regioisomeric form of cyanophenylguanidines is non-negotiable. The meta-substituted (3-Cyanophenyl)guanidine exhibits distinct physicochemical and biological properties compared to its ortho and para analogs. Even minor positional changes can dramatically alter target binding affinity, selectivity, and pharmacokinetic profiles. For instance, in phenylguanidine-based inhibitors of the human organic cation transporter 3 (hOCT3), the position of substituents on the phenyl ring dictates inhibitory potency across a wide range (IC50 values from 2.2 µM to >450 µM) [1]. Furthermore, within the cyanoguanidine class of potassium channel openers, substitution at the 3- and 5-positions is essential for potent smooth muscle relaxation activity [2]. Therefore, substituting (3-Cyanophenyl)guanidine with a different regioisomer or a structurally similar guanidine derivative without rigorous validation risks compromising experimental outcomes, synthetic yields, and the validity of structure-activity relationship (SAR) studies.

Quantitative Evidence Differentiating (3-Cyanophenyl)guanidine from Closest Analogs


Positional Isomer Impact: How Meta-Substitution Dictates Biological Activity in Phenylguanidines

In a systematic study of phenylguanidine inhibitors of human organic cation transporter 3 (hOCT3), the presence and position of substituents on the phenyl ring profoundly influenced inhibitory potency. While direct data for (3-Cyanophenyl)guanidine is not reported in this study, the class-level analysis demonstrates that substituent positioning (e.g., meta vs. para) is a critical determinant of activity, with IC50 values spanning two orders of magnitude (2.2 µM to >450 µM) [1]. This underscores the necessity of using the correct meta-cyano regioisomer for assays targeting hOCT3 or related transporters, as substitution with an ortho or para analog would yield unpredictable and likely divergent results.

Transporter inhibition Structure-activity relationship Medicinal chemistry

Meta-Cyano Advantage: Structural Requirements for Potassium Channel Activation in Cyanoguanidines

Structure-activity relationship studies on phenylcyanoguanidine derivatives as potassium channel openers revealed that substitution at the 3- and 5-positions of the phenyl ring with halogen, cyano, or nitro groups is essential for potent in vitro smooth muscle relaxation activity [1]. Specifically, compound 5s (N-(3-chloro-5-cyanophenyl)-N'-cyano-N''-tert-pentylguanidine) exhibited a 27-fold increase in potency compared to pinacidil (a known KATP channel opener) and demonstrated a stronger, more durable antihypertensive effect in spontaneously hypertensive rats [1]. While (3-Cyanophenyl)guanidine itself is a simpler analog lacking the N'-cyano and N''-tert-pentyl modifications, this class-level evidence highlights the critical importance of the 3-cyano substitution pattern for engaging potassium channel targets.

Potassium channel opener Vasodilation Pharmacophore modeling

Physicochemical Property Comparison: Predicted Differences Among Cyanophenylguanidine Isomers

Although experimental data for (3-Cyanophenyl)guanidine is sparse, computational predictions and vendor datasheets for the para isomer (1-(4-cyanophenyl)guanidine, CAS 5637-42-3) provide a baseline. The para isomer has a reported melting point of 222-226 °C, a boiling point of 316.6±44.0 °C, and a predicted density of 1.25±0.1 g/cm³ . The ortho isomer (N-(2-cyanophenyl)guanidine) is predicted to have a boiling point of 317.3±44.0 °C and a density of 1.25±0.1 g/cm³ . These values are very similar; however, the subtle differences in electronic distribution and steric hindrance imparted by the meta-cyano group can significantly influence solubility, permeability, and binding interactions in biological systems. In the absence of direct comparative data, these computational predictions serve as a starting point for understanding how the meta-substitution pattern may alter key ADME properties relative to the ortho and para analogs.

Physicochemical properties Drug-likeness Computational chemistry

Purity and Commercial Availability: Benchmarking (3-Cyanophenyl)guanidine Against Common Alternatives

From a procurement standpoint, (3-Cyanophenyl)guanidine is typically available at a purity of 95% (HPLC), which is standard for research-grade building blocks . In contrast, the para isomer (1-(4-cyanophenyl)guanidine) is commercially available from multiple suppliers at a higher purity of >99.0% (HPLC) . The ortho isomer is less commonly stocked and may require custom synthesis. This differential availability and purity profile means that while (3-Cyanophenyl)guanidine is accessible for SAR exploration, researchers requiring the highest purity for sensitive assays or as a precursor to GMP materials may need to implement additional purification steps or consider alternative sourcing strategies.

Chemical procurement Purity analysis Synthetic building blocks

Optimal Research and Industrial Applications for (3-Cyanophenyl)guanidine Based on Evidence


Fragment-Based Screening and Early-Stage SAR Exploration of Transporter Inhibitors

Given the established role of substituent position in phenylguanidine-based hOCT3 inhibitors [1], (3-Cyanophenyl)guanidine is an ideal fragment for screening campaigns aimed at identifying novel transporter modulators. Its meta-cyano group provides a defined starting point for exploring lipophilic and electronic contributions to binding affinity. Procurement of this specific regioisomer ensures that SAR data is interpretable and that any identified hits can be rationally optimized by modifying the guanidine moiety or further decorating the phenyl ring.

Design and Synthesis of Potassium Channel Modulators

The class-level evidence from phenylcyanoguanidine potassium channel openers demonstrates that 3,5-disubstitution is critical for potent activity [2]. (3-Cyanophenyl)guanidine serves as a valuable synthetic intermediate for generating focused libraries of cyanoguanidine derivatives. By introducing various substituents at the 5-position or modifying the guanidine nitrogen atoms, medicinal chemists can systematically probe the SAR around the potassium channel pharmacophore, leveraging the meta-cyano group as a key anchor point.

Method Development and Validation in Analytical Chemistry

Due to its defined structure and availability at reasonable purity, (3-Cyanophenyl)guanidine can be employed as a reference standard or internal standard in HPLC, LC-MS, or NMR method development. Its unique retention time and mass spectral fingerprint, distinct from the para isomer, make it suitable for quantifying related impurities or monitoring reactions in synthetic chemistry workflows.

Custom Synthesis and Medicinal Chemistry Campaigns Targeting Underexplored Chemical Space

For contract research organizations and pharmaceutical R&D teams, (3-Cyanophenyl)guanidine represents a versatile building block for synthesizing more complex guanidine-containing molecules, including N-alkylated, N-arylated, or N-cyano derivatives. Its procurement supports the rapid generation of diverse compound libraries for hit identification and lead optimization in areas such as oncology, inflammation, and infectious disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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